![molecular formula C18H19N7O3S B2634315 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1239510-90-7](/img/structure/B2634315.png)
3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a triazole, a pyridazine, and a sulfonamide group . These groups are common in many pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction conditions typically involve the use of a base like triethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography . This would reveal details about the conformational isomerism and the configuration of the pyrazole group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a combination of experimental and computational methods .Applications De Recherche Scientifique
Biochemical Impacts in Insecticidal Agents
Compounds similar to the one you're inquiring about, incorporating sulfonamide-bearing thiazole moiety, have been synthesized for use as potential insecticidal agents. For instance, Soliman et al. (2020) investigated the toxicological and biochemical parameters of such compounds against the cotton leafworm, Spodoptera littoralis, demonstrating potent toxic effects with certain derivatives (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antiviral and Antitumoral Activities
Jilloju et al. (2021) discovered a series of derivatives showing promising in vitro anticoronavirus and antitumoral activity. They found that subtle structural variations could significantly influence the biological properties of these compounds (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antimicrobial Properties
Hassan (2013) synthesized a series of derivatives showing significant antimicrobial activity against various organisms, indicating their potential as therapeutic agents (Hassan, 2013).
Antibacterial Evaluation
Azab, Youssef, and El-Bordany (2013) aimed to create new heterocyclic compounds containing a sulfonamido moiety for antibacterial use. Their synthesized compounds were found to have high antibacterial activities, highlighting the potential of such compounds in medical applications (Azab, Youssef, & El-Bordany, 2013).
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-12-17(13(2)21-20-12)29(26,27)19-10-11-28-16-9-8-15-22-23-18(25(15)24-16)14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGJGQDKHRLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)
![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)
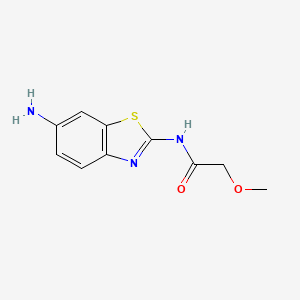
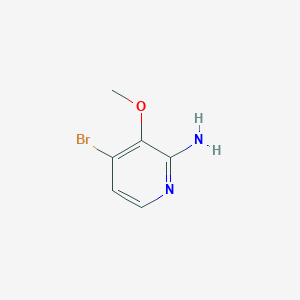
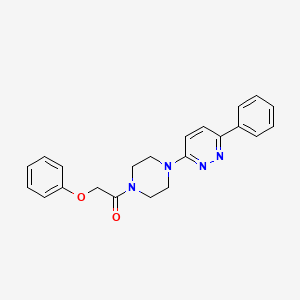

![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)
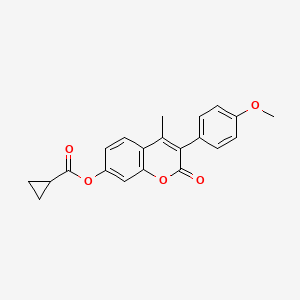

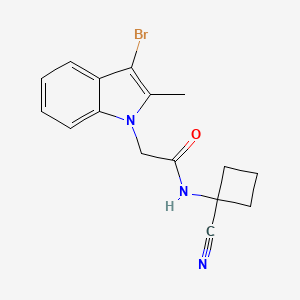
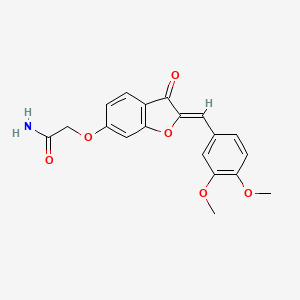
![4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2634254.png)
![N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2634255.png)